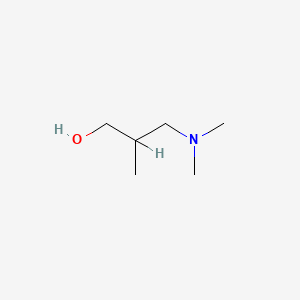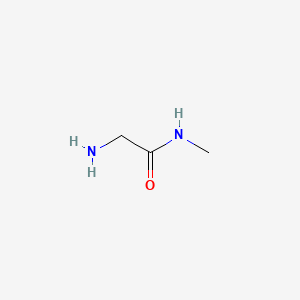
3-(二甲氨基)-2-甲基丙-1-醇
描述
DMAPA is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . It is a colorless liquid with a fishy, ammoniacal odor .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .
Molecular Structure Analysis
The molecular formula of DMAPA is C5H14N2 . The IUPAC name is N1, N1 -Dimethylpropane-1,3-diamine .
Chemical Reactions Analysis
DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .
Physical And Chemical Properties Analysis
DMAPA has a molar mass of 102.181 g·mol −1. It has a density of 812 mg mL −1 and a boiling point of 132.1 °C . The compound is sensitive to prolonged exposure to air and is insoluble in water .
科学研究应用
Synthesis of Disperse Dyes for Textile Industry
3-(Dimethylamino)-2-methylpropan-1-ol: is utilized in the synthesis of enaminone compounds which are precursors for creating novel disperse dyes . These dyes are specifically designed for dyeing polyester fabrics, which require high-temperature processing. The synthesized dyes exhibit excellent properties such as resistance to light, rubbing, perspiration, and washing fastness. Additionally, they have been tested for antimicrobial activities against various pathogens, making them suitable for applications where hygiene is a concern.
Peptide Synthesis
In the field of biochemistry, 3-(Dimethylamino)-2-methylpropan-1-ol serves as a carboxyl activating agent during peptide synthesis . This process is crucial for the formation of peptide bonds, which are the building blocks of proteins. The compound’s role in peptide synthesis is vital for the production of therapeutic peptides and the study of protein functions.
Preparation of Immunoconjugates
This compound is also instrumental in the preparation of immunoconjugates . Immunoconjugates are antibodies linked to other molecules, such as drugs or toxins, and are used in targeted therapy for diseases like cancer. The ability to link antibodies to therapeutic agents is a significant step in developing personalized medicine.
Biomolecule Immobilization
3-(Dimethylamino)-2-methylpropan-1-ol: plays a critical role in the immobilization of large biomolecules . This application is essential in various diagnostic assays and medical devices where the stable attachment of biomolecules to surfaces is required.
Acylation of Phosphoranes
The compound is used in the acylation of phosphoranes , which are intermediates in the Wittig reaction, a widely used chemical reaction in organic synthesis to form carbon-carbon double bonds. This application is significant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Enhancement of Fabric Properties
Research has explored the use of 3-(Dimethylamino)-2-methylpropan-1-ol derivatives to enhance the properties of polyester fabrics . This includes imparting self-cleaning qualities, improving light fastness, increasing antibacterial efficacy, and enhancing UV protection. Such advancements are particularly beneficial for the development of functional and smart textiles.
Development of Responsive Polymers
The compound is involved in the synthesis of thermo- and pH-responsive polymers . These polymers can change their properties in response to temperature or pH changes, making them useful in various applications, including drug delivery systems and smart materials.
Antimicrobial Activity
Lastly, the antimicrobial activity of dyes synthesized using 3-(Dimethylamino)-2-methylpropan-1-ol is of great interest . The potential to inhibit the growth of bacteria, fungi, and yeast makes these compounds valuable in the development of antimicrobial coatings and treatments for textiles and other materials.
安全和危害
DMAPA is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
属性
IUPAC Name |
3-(dimethylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(5-8)4-7(2)3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZASHPCRPMSFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902536 | |
| Record name | NoName_3050 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-methylpropan-1-ol | |
CAS RN |
33622-41-2 | |
| Record name | 3-(Dimethylamino)-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33622-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-2-methylpropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033622412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(dimethylamino)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)









![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)


